molecular formula C15H29N3OS B2390349 N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 1795417-16-1

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2390349
CAS No.: 1795417-16-1
M. Wt: 299.48
InChI Key: NWTIMIFKAVKJKK-UHFFFAOYSA-N
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Description

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a pyrrolidine moiety and an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrrolidine moiety and the ethylthio group. Common reagents used in these reactions include ethylamine, thioethers, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperidine or pyrrolidine rings.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or alcohols.

Scientific Research Applications

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of piperidine and pyrrolidine derivatives with biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-(2-(methylthio)pyrrolidin-1-yl)piperidine-1-carboxamide
  • N-ethyl-4-(2-(ethylthio)pyrrolidin-1-yl)piperidine-1-carboxamide

Uniqueness

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-ethyl-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3OS/c1-3-16-15(19)17-10-7-13(8-11-17)18-9-5-6-14(18)12-20-4-2/h13-14H,3-12H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTIMIFKAVKJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)N2CCCC2CSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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